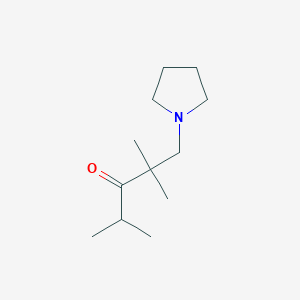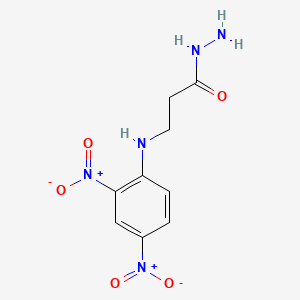
2,4-Dinitrophenyl-beta-alanine hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl-beta-alanine hydrazide is a chemical compound that belongs to the class of hydrazides. It is derived from 2,4-dinitrophenylhydrazine and beta-alanine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl-beta-alanine hydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with beta-alanine. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then separated and purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrophenyl-beta-alanine hydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives.
Substitution Reactions: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution Reactions: Often involve electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Hydrazides: Formed from substitution reactions.
Applications De Recherche Scientifique
2,4-Dinitrophenyl-beta-alanine hydrazide has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl-beta-alanine hydrazide involves its interaction with specific molecular targets. For example, in the detection of carbonyl compounds, the hydrazide group reacts with the carbonyl group to form a hydrazone, which can be easily detected due to its distinct color. The nitro groups in the compound can also participate in redox reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenyl-beta-alanine hydrazide can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: Used for similar applications but lacks the beta-alanine moiety.
Beta-Alanine Hydrazide: Lacks the nitro groups and has different chemical properties.
2,4-Dinitrophenylhydrazones: Formed from the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds.
The uniqueness of this compound lies in its combination of the hydrazide group with both the nitro groups and the beta-alanine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77318-34-4 |
|---|---|
Formule moléculaire |
C9H11N5O5 |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
3-(2,4-dinitroanilino)propanehydrazide |
InChI |
InChI=1S/C9H11N5O5/c10-12-9(15)3-4-11-7-2-1-6(13(16)17)5-8(7)14(18)19/h1-2,5,11H,3-4,10H2,(H,12,15) |
Clé InChI |
ZJRGMGALGXYLLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
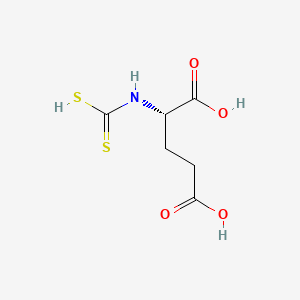
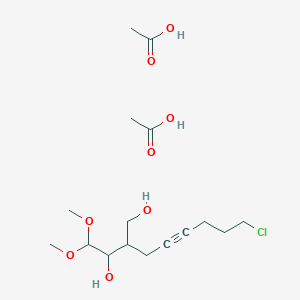
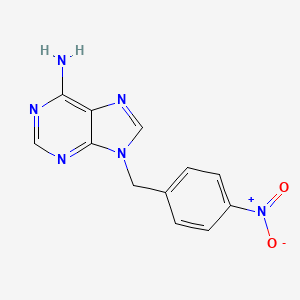

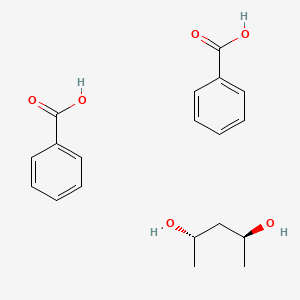
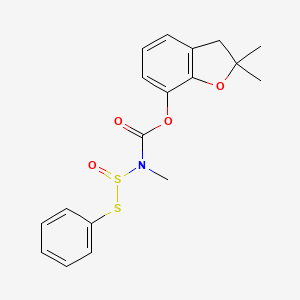

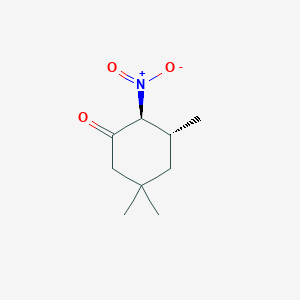
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)

